molecular formula C10H7NO3 B1660198 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione CAS No. 7300-91-6

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1660198
CAS RN: 7300-91-6
M. Wt: 189.17 g/mol
InChI Key: BLLFPKZTBLMEFG-UHFFFAOYSA-N
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Description

The compound “1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione” is also known as Piceol . It is a phenolic compound found in the needles and in mycorrhizal roots of Norway spruces . Piceol is used in the synthesis of several pharmaceutical drugs including octopamine, sotalol, bamethan, and dyclonine .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed, synthesized, and assayed against tyrosinase . Another study reported the synthesis of 1-(4-hydroxyphenyl)propan-1-one via substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, 1-Pentanone, 1-(4-hydroxyphenyl)- has a molecular weight of 178.23 g/mol . 4’-Hydroxyacetophenone has a molecular weight of 136.15 g/mol .

Scientific Research Applications

Anti-COVID-19 Therapeutic Agent

4-Maleimidophenol: has been computationally screened from the rhizome of Curcuma longa and identified as a potential anti-COVID phytochemical. Studies suggest that it exhibits excellent interaction with the amino acid residues that facilitate the viral entry into the host, making it a promising candidate for further investigation as a therapeutic agent .

Flavoring Agent in Food Industry

The compound is structurally related to raspberry ketone , which is responsible for the characteristic scent and flavor of raspberries. While not the same molecule, the similarity suggests that 4-maleimidophenol could potentially be used to synthesize flavoring agents or as a precursor in the production of natural raspberry ketone, which is a high-value flavoring compound .

Enhancing Mechanical and Thermal Properties of Polymers

In polymer science, 4-maleimidophenol has been used to modify waterborne polyurethane, significantly improving its mechanical and thermal properties. The introduction of this compound into the polymer backbone increases crystallinity, hardness, tensile strength, water resistance, and thermal stability, suggesting its utility in creating more durable and stable polymeric materials .

Development of Self-Healing Materials

Research indicates that 4-maleimidophenol can be used to create self-healing polyurethane elastomers. These materials have the ability to repair themselves after damage, which is highly beneficial for extending the lifespan of products and reducing waste .

Future Directions

Future research directions could include further investigation into the mechanism of action of related compounds, as well as the design of new inhibitors with higher potency and selectivity . Another potential direction could be the application of machine learning approaches to investigate the identification model of MAO-B inhibitors .

properties

IUPAC Name

1-(4-hydroxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLFPKZTBLMEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25989-83-7
Record name 1H-Pyrrole-2,5-dione, 1-(4-hydroxyphenyl)-, homopolymer
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DSSTOX Substance ID

DTXSID90223286
Record name 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

CAS RN

7300-91-6
Record name N-(4-Hydroxyphenyl)maleimide
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Record name 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione
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Record name 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione
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Record name 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione
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Synthesis routes and methods I

Procedure details

In a reactor, 30.0 g (0.275 moles) of p-aminophenol, 29.7 g (0.303 moles) of maleic anhydride, 39.0 g (0.275 moles) of phosphorus pentoxide and 100 g of dimethylformamide were charged and stirred at 15° C. for 2 hours. The reaction mixture was then gradually heated to 60° C., at which temperature the reaction was further continued for 2.5 hours. After cooling to room temperature, the resulting reaction mixture was admixed with water to precipitate N-(p-hydroxyphenyl) maleimide in the form of crystals. The crystals were separated by filtration, washed with water and then dried to obtain 25.1 g (0.133 moles) of N-(p-hydroxyphenyl) maleimide (yield 48.2%).
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39 g
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100 g
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Synthesis routes and methods II

Procedure details

As indicated by the Reaction Scheme, maleic anhydride (I) was first reacted with para- (ortho- or meta-) aminophenol (II) in tetrahydrofuran to give N-4-hydroxyphenyl maleamic acid (III) which was, then, refluxed together with acetic anhydride at 120° C. in the presence of a catalyst, such as sodium acetate, to obtain N-4-acetoxy phenyl maleimide (IV). After being dissolved in ethanol, the compound IV was refluxed along with at least one selected from the group consisting of para-toluene sulfonic acid, ortho-toluene sulfonic acid, meta-toluene sulfonic acid and hydrochloric acid, to give N-4-hydroxyphenyl maleimide (V). Using a radical initiator, such as azo-iso-butyronitride (AIBN), dibenzoyl peroxide (BPO) or di-tert-butylperoxide, N-4-hydroxyphenyl maleimide (V) was polymerized into a polymaleic imide resin (VI). Following dissolution in a solvent, the polymer (VI) was reacted with chloromethylethyl ether (Cl--CH2 --OCH2CH3) in the presence of a base selected from the group consisting of triethyl amine, potassium-tert-butoxide, potassium hydroxide (KOH), potassium methoxide (KOCH3), potassium ethoxide (KOCH2CH3), sodium-tert-butoxide, sodium hydroxide (NaOH), sodium methoxide (NaOCH3), sodium ethoxide (NaOCH2CH3), sodium hydride (NaH), potassium carbonate (K2CO3), sodium ethoxide (NaOCH2C3), sodium hydride (NaH) and sodium carbonate (Na2CO3), to create poly (N-4-hydroxyphenyl maleimide-co-N-4-ethoxymethoxyphenyl maleimide) (VII), a photoresist resin for ArF.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The suspension that consists of 5.0 g (45.8 mmol) of 4-aminophenol, 4.49 g of maleic acid anhydride and 40 ml of acetic acid is refluxed for 3 hours. It is concentrated by evaporation, residual acetic acid is removed azeotropically by repeated distillation with acetic acid, and the residue is purified by chromatography on fine silica gel. 2.83 g (15.0 mmol, 33%) of the title compound is isolated.
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5 g
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4.49 g
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33%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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